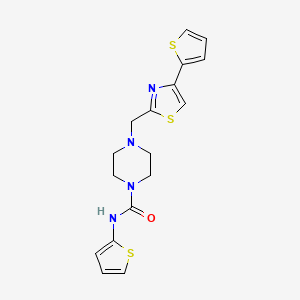

N-(thiophen-2-yl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-thiophen-2-yl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS3/c22-17(19-15-4-2-10-24-15)21-7-5-20(6-8-21)11-16-18-13(12-25-16)14-3-1-9-23-14/h1-4,9-10,12H,5-8,11H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYNQNUWBQEKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-2-yl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core linked to both thiophene and thiazole moieties, which are known for their biological significance. The molecular formula is with a molecular weight of approximately 398.56 g/mol. The unique arrangement of these heterocycles contributes to its diverse biological activities.

Research indicates that this compound may interact with various biological targets, influencing pathways related to cancer , neuroprotection , and inflammation .

- Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines. It appears to induce apoptosis by modulating key signaling pathways involved in cell survival and proliferation. For instance, it may influence the expression of pro-apoptotic factors and inhibit anti-apoptotic proteins.

- Neuroprotective Effects : In models of neurodegenerative diseases, such as Parkinson's disease, the compound has demonstrated potential in protecting neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of nitric oxide synthase (NOS) inhibition, where it has been shown to selectively inhibit neuronal NOS (nNOS), potentially reducing neuroinflammation and improving motor functions in animal models .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

A study investigating the compound's effects on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. The IC50 values for various cell lines ranged from 10 to 25 µM, indicating promising anticancer potential.

Case Study 2: Neuroprotection

In a model using 6-hydroxydopamine (6-OHDA) to induce Parkinson's disease-like symptoms in rats, treatment with the compound resulted in improved motor performance and increased levels of dopamine in the striatum. This suggests that the compound may help restore dopaminergic function through its neuroprotective properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C18H20N4S3 | Moderate anticancer activity |

| Compound B | C17H18N4S2 | Neuroprotective effects |

| Compound C | C19H22N4S3 | Anti-inflammatory properties |

The unique combination of thiophene, thiazole, and piperazine structures in this compound distinguishes it from simpler analogs, potentially conferring enhanced biological activities.

Comparison with Similar Compounds

Structural Analogs with Piperazine-Carboxamide Cores

A. Quinazolinone-Based Piperazine Derivatives (A2–A6) Compounds A2–A6 from replace the thiazole-thiophene moiety with a quinazolinone ring. For example:

- N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2): Features a fluorophenyl group and quinazolinone core. Melting point: 189.5–192.1 °C; yield: 52.2% .

- N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) : Chlorophenyl substituent; melting point: 189.8–191.4 °C; yield: 48.1% .

Key Differences :

- The quinazolinone core (A2–A6) is more planar and polar than the thiazole-thiophene system, likely reducing lipophilicity.

- Thiophene-thiazole substitution in the target compound may enhance aromatic interactions in biological targets compared to quinazolinone derivatives.

B. Thiophene- and Trifluoromethylphenyl-Substituted Piperazines (Compounds 17–19)

describes compounds with thiophene and trifluoromethylphenyl groups on piperazine:

- Compound 18: 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.

Key Differences :

- The target compound’s carboxamide group replaces the ketone in Compound 18, altering hydrogen-bonding capacity.

- Dual thiophene substituents in the target compound may increase steric bulk compared to the single thiophene in Compound 16.

Substituent Effects on Physicochemical Properties

A. Halogenated Derivatives

- Chloro Substituents : Compound A6 (4-chlorophenyl) has a melting point of 189.8–191.4 °C, while the fluoro-substituted A3 (4-fluorophenyl) melts at 196.5–197.8 °C . Halogens increase molecular weight and may enhance membrane permeability.

- Bromine Substituents : ’s 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide includes a bromobenzenesulfonyl group, which significantly elevates molecular weight (MW: ~517.96 vs. target compound’s estimated MW of ~440) and polarity .

B. Sulfonamide vs. Carboxamide Linkages

- Sulfonamide Derivatives (): Compounds 85–93 (e.g., N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide) replace the carboxamide with sulfonamide groups.

Functional Group Variations in Heterocyclic Cores

A. Thiazole vs. Quinazoline

- Thiazole-Containing Analogs () : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s ) exhibit pyridine-thiazole hybridization, which enhances basicity compared to the target compound’s thiophene-thiazole system .

B. Thiophene Positioning

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole ring formation : Condensation of thiophene derivatives with thiourea or bromoketones under basic conditions (e.g., K₂CO₃ in DMF) .

Piperazine functionalization : Alkylation or carboxamide coupling using activating agents like EDCI/HOBt .

Final assembly : Coupling of thiazole and piperazine intermediates via nucleophilic substitution or amide bond formation .

Q. Characterization Techniques :

- NMR (¹H/¹³C) to confirm regiochemistry and purity.

- Mass spectrometry (HRMS/ESI) for molecular weight validation.

- HPLC to assess purity (>95% required for biological assays) .

Q. How is the compound’s structural integrity validated?

Methodological Answer:

- X-ray crystallography (if single crystals are obtainable) provides unambiguous confirmation of stereochemistry and bonding patterns .

- FT-IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bend at ~3300 cm⁻¹) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic/heterocyclic regions .

Q. What preliminary biological screening models are used to assess activity?

Methodological Answer:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

- Target identification : Fluorescence polarization assays or SPR to study binding to enzymes like kinases or tubulin .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in piperazine-thiazole coupling?

Methodological Answer:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while additives like KI improve alkylation efficiency .

- Temperature control : Reactions at 60–80°C balance kinetics and side-product formation .

- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings in heteroaromatic systems .

- Design of Experiments (DoE) : Fractional factorial designs systematically optimize variables (e.g., equivalents, pH) .

Q. How to resolve contradictory bioactivity data across different assay models?

Methodological Answer:

- Assay validation : Cross-check using orthogonal methods (e.g., ATP-based viability vs. apoptosis markers like caspase-3) .

- Membrane permeability : Assess logP (e.g., >3.5 may reduce cellular uptake) via shake-flask or computational methods (e.g., SwissADME) .

- Metabolic stability : Liver microsome assays identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

Q. What strategies are employed for structure-activity relationship (SAR) analysis?

Methodological Answer:

- Analog synthesis : Modify thiophene/thiazole substituents (e.g., methyl vs. methoxy groups) to probe electronic effects .

- 3D-QSAR modeling : CoMFA/CoMSIA aligns steric/electrostatic fields with activity trends .

- Crystallographic docking : Molecular dynamics simulations (e.g., GROMACS) predict binding poses to targets like EGFR or PARP .

Q. How is metabolic stability evaluated during preclinical development?

Methodological Answer:

- In vitro microsomal assays : Incubate with rat/human liver microsomes; quantify parent compound via LC-MS/MS .

- CYP inhibition screening : Fluorescent probes (e.g., Vivid® kits) assess isoform-specific interactions (e.g., CYP3A4) .

- Metabolite ID : High-resolution mass spectrometry (HRMS/MS) detects phase I/II metabolites .

Q. What advanced techniques validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation to confirm compound-target binding .

- Click chemistry : Incorporate alkyne/azide tags for pull-down assays and proteomic profiling .

- CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cells .

Q. How are crystallographic studies leveraged to guide structural optimization?

Methodological Answer:

- Single-crystal X-ray : Resolve hydrogen-bonding networks (e.g., piperazine NH with kinase hinge regions) .

- Fragment-based design : Overlay co-crystal structures with fragments to design hybrid inhibitors .

- Torsion angle analysis : Adjust substituents to minimize steric clashes (e.g., thiophene vs. phenyl groups) .

Q. What methodologies address scale-up challenges in multi-step synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiazole cyclization) .

- Purification : Simulated moving bed (SMB) chromatography isolates intermediates at >99% purity .

- Process analytical technology (PAT) : In-line FTIR/NIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.